molecular formula C18H26N6O B12460112 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12460112
M. Wt: 342.4 g/mol
InChI Key: DRGRASKXMWTNJA-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholine ring, and a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: This core structure can be synthesized through a condensation reaction between a pyrazole derivative and a pyrimidine derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(Cyclohex-1-en-1-yl)morpholine

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C18H26N6O/c1-23-16-15(13-20-23)17(24-9-11-25-12-10-24)22-18(21-16)19-8-7-14-5-3-2-4-6-14/h5,13H,2-4,6-12H2,1H3,(H,19,21,22)

InChI Key

DRGRASKXMWTNJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCCC3=CCCCC3)N4CCOCC4

Origin of Product

United States

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